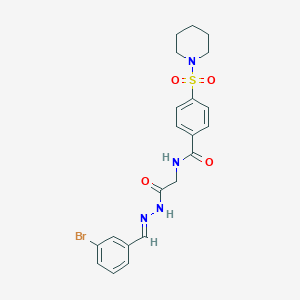

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23BrN4O4S and its molecular weight is 507.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

Synthesis typically involves the condensation of hydrazine derivatives with various carbonyl compounds, leading to the formation of hydrazones. The synthesis pathway for this specific compound includes the reaction of 3-bromobenzaldehyde with a hydrazine derivative followed by subsequent modifications to introduce the piperidine and sulfonamide functionalities .

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a related study reported that similar oxamide-hydrazone hybrids exhibited anti-proliferative effects against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7k | MCF-7 | 12.5 | Induction of apoptosis |

| 7e | HeLa | 15.0 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies on related compounds have indicated that they can protect neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism is believed to involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival .

Antimicrobial Activity

Hydrazone derivatives have also been explored for their antimicrobial properties. Certain analogs have demonstrated inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance antimicrobial activity, making this class of compounds a viable candidate for further development .

Study on Anticancer Properties

A study published in Frontiers in Pharmacology examined a series of hydrazone derivatives, including those similar to our compound, showing that they effectively inhibited the growth of breast cancer cells (MCF-7). The study highlighted that these compounds could induce apoptosis through the activation of caspase pathways .

Neuroprotection Against ER Stress

Another significant research effort focused on the neuroprotective effects against endoplasmic reticulum (ER) stress. Compounds similar to our target were shown to protect pancreatic beta-cells from ER stress-induced apoptosis, with one analog achieving an EC50 value as low as 0.1 µM, indicating high potency .

Applications De Recherche Scientifique

Anti-Cancer Properties

Research has demonstrated that compounds similar to (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anti-cancer properties. For instance, studies indicate that hydrazone derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

- In Vitro Studies : The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). For example, a related compound demonstrated an IC50 value of 7.73 µM against MDA-MB-231 cells, indicating potent anti-proliferative activity .

Therapeutic Potential

The unique structural features of this compound suggest various therapeutic applications:

- Cancer Treatment : Given its anti-proliferative effects, it could be explored as a candidate for developing new anti-cancer therapies.

- Anti-inflammatory Applications : Some hydrazone derivatives have shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| 7k | MDA-MB-231 | 7.73 | G1/S arrest | |

| 7k | HT-29 | 1.82 | Apoptosis induction |

These findings underscore the potential of hydrazone derivatives in cancer therapy and warrant further investigation into their mechanisms and efficacy.

Analyse Des Réactions Chimiques

Key Structural Features and Reactivity

The compound’s structure includes:

-

Amide group : Prone to hydrolysis and nucleophilic acyl substitution.

-

Hydrazinyl group : Participates in condensation reactions and tautomerization.

-

3-Bromobenzylidene moiety : Susceptible to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing bromine.

-

Piperidin-1-ylsulfonyl group : May undergo desulfonylation or act as a leaving group under basic conditions.

Hydrolysis Reactions

The amide group undergoes hydrolysis via acid/base-catalyzed mechanisms, as observed in similar systems :

-

Neutral pH : Concerted addition-elimination mechanism dominates, with water acting as a catalyst.

-

Protonated state : Transition barriers reduced significantly compared to gas-phase reactions.

-

Deprotonated state : Higher energy barriers due to reduced nucleophilicity of amidic oxygen.

Table 1: Amide Hydrolysis Mechanisms

| Mechanism | Key Features | pH Range |

|---|---|---|

| Acid-catalyzed | Protonation of amide oxygen | < pH 0 |

| Neutral | Concerted water involvement | pH 0–3 |

| Base-catalyzed | Deprotonation of amide | > pH 3 |

Nucleophilic Aromatic Substitution

The bromobenzylidene moiety undergoes substitution reactions under specific conditions:

-

SₙAr pathways : Activated by electron-withdrawing groups (e.g., bromine).

-

Reagents : Strong nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents.

-

Example : Replacement of bromine with hydroxyl or amino groups, forming substituted benzylidenes .

Hydrazine Reactivity

The hydrazinyl group participates in:

-

Condensation reactions : Formation of hydrazones with carbonyl compounds.

-

Tautomerization : Equilibrium between hydrazone and azo forms under acidic conditions.

-

Biochemical interactions : Potential involvement in enzyme inhibition via hydrazine-driven mechanisms .

Sulfonamide Reactivity

The piperidin-1-ylsulfonyl group exhibits:

-

Desulfonylation : Cleavage under strong acidic or basic conditions, yielding piperidine.

-

Nucleophilic acyl substitution : Susceptible to hydrolysis in basic environments, forming sulfonate salts .

Biological Activity and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs suggest:

-

Enzyme inhibition : Potential interference with serine/threonine dehydrogenases via sulfonamide interactions .

-

Polyglutamine aggregation : Hydrazine and sulfonamide groups may modulate protein interactions .

Stability and Degradation

The compound’s stability depends on environmental factors:

-

pH sensitivity : Amide hydrolysis accelerates at extreme pH values.

-

Temperature : Higher temperatures favor hydrazone tautomerization and sulfonamide cleavage.

Propriétés

IUPAC Name |

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN4O4S/c22-18-6-4-5-16(13-18)14-24-25-20(27)15-23-21(28)17-7-9-19(10-8-17)31(29,30)26-11-2-1-3-12-26/h4-10,13-14H,1-3,11-12,15H2,(H,23,28)(H,25,27)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLWADKJRNHZJC-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.